molecular formula C13H14IN3 B1490243 3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098108-08-6

3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1490243
CAS RN: 2098108-08-6
M. Wt: 339.17 g/mol
InChI Key: PXBBOYNFEDGXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is an organic compound belonging to the pyrazole family. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. It is also used in the production of dyes, pigments, and other organic compounds. The structure of this compound is composed of a central pyrazole ring with a pyridine ring attached to it. The pyridine ring is substituted at the 3-position with a cyclopropylmethyl group and an iodide at the 4-position. This compound has a molecular weight of 368.31 g/mol and a melting point of 122-124°C.

Scientific Research Applications

Insecticidal and Agricultural Chemical Development

Pyrazole and pyridine derivatives have been extensively investigated for their potential applications in developing new insecticidal agents. For example, the development of a scalable process for the insecticidal candidate tyclopyrazoflor involves evaluating [3 + 2] cyclization strategies to prepare key intermediates, including 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives. This process showcases the potential of pyrazole-pyridine compounds in agricultural chemical development (Yang et al., 2019).

Organic Synthesis and Material Science

The pyrazole-pyridine scaffold serves as a versatile intermediate in organic synthesis, enabling the creation of a wide array of heterocyclic compounds with potential applications in materials science, pharmaceuticals, and organic electronics. For instance, the synthesis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs demonstrates the utility of these compounds in constructing complex molecular architectures (Shen et al., 2012).

Antimicrobial and Pharmaceutical Research

Compounds featuring the pyrazole and pyridine moieties have been explored for their antimicrobial properties, contributing to the development of new pharmaceutical agents. The synthesis and evaluation of pyrimidine derivatives, such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, highlight the potential of these molecules in addressing various microbial infections (Rathod & Solanki, 2018).

Catalysis and Chemical Transformations

Pyrazole-pyridine derivatives are instrumental in catalysis, facilitating diverse chemical transformations. Their use in creating fused polycyclic structures through regioselective synthesis methodologies underscores their value in synthetic chemistry and catalysis (Nikpassand et al., 2010).

properties

IUPAC Name

3-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBBOYNFEDGXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.